An In-depth Technical Guide to the Core Properties of 4-Hydroxyquinoline-3-carbonitrile
An In-depth Technical Guide to the Core Properties of 4-Hydroxyquinoline-3-carbonitrile
This technical guide provides a comprehensive overview of the fundamental physicochemical and biological properties of 4-Hydroxyquinoline-3-carbonitrile. The content is tailored for researchers, scientists, and professionals engaged in drug development, offering detailed data, experimental methodologies, and visual representations of key concepts.
Core Physicochemical Properties
4-Hydroxyquinoline-3-carbonitrile is a heterocyclic organic compound featuring a quinoline skeleton substituted with a hydroxyl group at the 4th position and a nitrile group at the 3rd position. This structure is a key intermediate in the synthesis of more complex, pharmacologically active molecules.[1] The presence of the 4-hydroxyquinoline core and a reactive nitrile group makes it a valuable precursor for creating diverse chemical libraries for biological screening.[1]
Table 1: Physicochemical Properties of 4-Hydroxyquinoline-3-carbonitrile and Related Compounds
| Property | 4-Hydroxyquinoline-3-carbonitrile | 4-Hydroxyquinoline-6-carbonitrile | 4-Hydroxyquinoline | 4-Hydroxyquinoline-3-carboxylic acid |
| Molecular Formula | C₁₀H₆N₂O | C₁₀H₆N₂O[2] | C₉H₇NO | C₁₀H₇NO₃ |
| Molecular Weight | 170.17 g/mol | 170.17 g/mol [2] | 145.16 g/mol | 189.17 g/mol |
| Melting Point | Data not available | Data not available | 200-202 °C | 268-273 °C |
| Boiling Point | Data not available | Data not available | Data not available | Data not available |
| Solubility | Expected to be soluble in polar organic solvents. | Data not available | Soluble in methanol. | Soluble in polar solvents like water and methanol. |
| pKa (acidic) | Data not available | Data not available | 11.36 (predicted) | Data not available |
| pKa (basic) | Data not available | Data not available | 0.82 (predicted) | Data not available |
| LogP | Data not available | 1.81 (predicted)[2] | 1.95 (predicted) | 1.8 (predicted)[3] |
Synthesis and Characterization
The synthesis of 4-hydroxyquinoline derivatives can be achieved through various methods, with the Gould-Jacob reaction being a fundamental and versatile approach for forming the 4-hydroxyquinoline-3-carboxylate core, which can be a precursor to the nitrile.[4]
General Synthesis Pathway
A plausible synthetic route to 4-Hydroxyquinoline-3-carbonitrile can be adapted from established methods for similar quinoline structures.
Experimental Protocols
This procedure is adapted from the Gould-Jacob reaction.[4]
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A mixture of aniline (10 mmol) and diethyl ethoxymethylenemalonate (EMME) (10 mmol) is heated at 120°C for 1 hour.
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The reaction mixture is cooled to room temperature, and the resulting solid is triturated with n-hexane and filtered to yield diethyl 2-((phenylamino)methylene)malonate.
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A solution of the intermediate in diphenyl ether is heated under microwave irradiation (e.g., 250°C, 180W) for 2 hours.
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After cooling, n-hexane is added to precipitate the product, which is then filtered, dried, and can be recrystallized from ethanol to give ethyl 4-hydroxyquinoline-3-carboxylate.[4]
The conversion of the ethyl ester to the nitrile can be achieved through a two-step process involving amidation followed by dehydration.
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Amidation: The ethyl 4-hydroxyquinoline-3-carboxylate is treated with a source of ammonia (e.g., aqueous or alcoholic ammonia) under heat to form 4-hydroxyquinoline-3-carboxamide.
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Dehydration: The resulting amide is then dehydrated using a suitable reagent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to yield 4-hydroxyquinoline-3-carbonitrile.
Standard spectroscopic techniques are employed to confirm the structure and purity of the synthesized compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard.
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¹H NMR Acquisition: A standard single-pulse experiment is performed on a 400 MHz or higher spectrometer. Expected signals would include aromatic protons and a signal for the C2-H.
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¹³C NMR Acquisition: A proton-decoupled ¹³C experiment is run. Expected signals would include those for the quinoline ring carbons, the nitrile carbon, and the carbon bearing the hydroxyl group.
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Infrared (IR) Spectroscopy:
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Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
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Data Acquisition: A spectrum is typically recorded from 4000 to 400 cm⁻¹.
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Expected Absorptions: Characteristic peaks would be observed for O-H stretching (broad, around 3400-3200 cm⁻¹), C≡N stretching (around 2230-2210 cm⁻¹), C=C and C=N stretching in the aromatic region (1650-1450 cm⁻¹), and C-O stretching (around 1200 cm⁻¹).
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Mass Spectrometry (MS):
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Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent like methanol or acetonitrile for Electrospray Ionization (ESI-MS).
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Data Acquisition: The mass spectrum is acquired in either positive or negative ion mode.
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Data Analysis: The molecular ion peak ([M+H]⁺ or [M-H]⁻) should be observed at m/z corresponding to the molecular weight of 170.17. Fragmentation patterns can provide further structural information.
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Biological Activity and Potential Signaling Pathways
While direct and extensive pharmacological profiling of 4-Hydroxyquinoline-3-carbonitrile is not widely documented, the 4-hydroxyquinoline scaffold is a "privileged structure" in medicinal chemistry.[1] Derivatives have shown a broad range of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1]
Potential as an Anticancer Agent
Related quinoline-3-carbonitrile structures have been used to synthesize novel compounds with potential anticancer activity against various cell lines, including human lung cancer (A549), colorectal cancer (HCT-116), and breast cancer (MCF-7).[1] A potential mechanism of action for quinoline-based anticancer agents is the inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair in cancer cells.
Potential as an Antibacterial Agent
The 4-quinolone core is famously associated with quinolone antibiotics, which act by inhibiting bacterial DNA gyrase and topoisomerase IV.[1] These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death.
Conclusion
4-Hydroxyquinoline-3-carbonitrile is a versatile chemical intermediate with significant potential for the development of novel therapeutic agents. Its basic properties, derived from the 4-hydroxyquinoline scaffold, suggest likely biological activities, particularly in the areas of oncology and infectious diseases. Further research is warranted to fully elucidate the specific physicochemical and pharmacological profile of this compound and to explore its potential in drug discovery programs.
